molecular formula C14H11ClIN3O B12836089 6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1245647-58-8

6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12836089
CAS No.: 1245647-58-8
M. Wt: 399.61 g/mol
InChI Key: BIJLXONZHHBBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chloro, iodo, and methoxybenzyl groups in its structure makes it a versatile molecule for further functionalization and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactionsFor example, the Suzuki–Miyaura coupling reaction is often employed to introduce the iodo group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro, iodo, and methoxybenzyl groups can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of substituents and the pyrazolo[3,4-b]pyridine core. This unique structure allows for a wide range of chemical modifications and applications, making it a valuable compound for research and development.

Properties

CAS No.

1245647-58-8

Molecular Formula

C14H11ClIN3O

Molecular Weight

399.61 g/mol

IUPAC Name

6-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H11ClIN3O/c1-20-10-4-2-9(3-5-10)8-19-14-11(13(16)18-19)6-7-12(15)17-14/h2-7H,8H2,1H3

InChI Key

BIJLXONZHHBBIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CC(=N3)Cl)C(=N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.